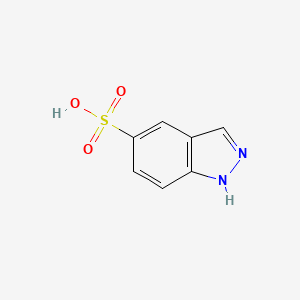

1H-indazole-5-sulfonic acid

Description

Significance of the Indazole Scaffold in Heterocyclic Chemistry

The indazole, or benzopyrazole, scaffold is a bicyclic aromatic heterocyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.gov This structural motif is of paramount importance in heterocyclic chemistry, primarily due to its prevalence in a wide array of biologically active compounds. nih.govbenthamdirect.com The indazole ring system is a "privileged scaffold," a term used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple biological targets. nih.govbenthamdirect.comresearchgate.net

The versatility of the indazole scaffold can be attributed to several key features:

Tautomerism: Indazole can exist in different tautomeric forms, with the 1H- and 2H-isomers being the most common. nih.gov This allows for diverse substitution patterns and influences the molecule's electronic properties and biological interactions.

Hydrogen Bonding: The presence of nitrogen atoms allows indazole derivatives to act as both hydrogen bond donors and acceptors, facilitating interactions with biological macromolecules like proteins and enzymes. longdom.org

Aromaticity: The 10-π electron aromatic system contributes to the stability of the indazole core and provides a platform for various chemical modifications. longdom.orgresearchgate.net

These characteristics have led to the incorporation of the indazole scaffold into numerous compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. nih.govbenthamdirect.comcornell.edu Consequently, the development of new synthetic methodologies for creating substituted indazoles remains an active area of research. researchgate.netaustinpublishinggroup.com

The Role of Sulfonic Acid Moieties in Organic Chemistry and Medicinal Science

The sulfonic acid group (-SO₃H) is a strongly acidic functional group that imparts distinct properties to organic molecules. wikipedia.org In the realm of organic chemistry, sulfonic acids are utilized as strong acid catalysts, often in their resin-bound forms for ease of separation. wikipedia.orgbohrium.com Their high polarity and ability to form salts also find applications in various chemical processes. wikipedia.org

In medicinal science, the introduction of a sulfonic acid moiety into a drug candidate can have profound effects on its pharmacokinetic and pharmacodynamic profiles. tandfonline.com Key contributions of the sulfonic acid group include:

Enhanced Water Solubility: The high polarity of the sulfonic acid group significantly improves the aqueous solubility of organic compounds, a crucial factor for drug formulation and bioavailability. tandfonline.comambeed.com

Hydrogen Bonding and Ionic Interactions: The sulfonic acid group can act as a hydrogen bond donor and, in its deprotonated sulfonate form, as a hydrogen bond acceptor and participant in ionic interactions. tandfonline.comresearchgate.net These interactions can enhance the binding affinity of a drug to its target receptor or enzyme. tandfonline.com

Numerous drugs and drug candidates across various therapeutic areas, including antiviral and antibacterial agents, incorporate sulfonic acid or sulfonamide groups to optimize their properties. tandfonline.comajchem-b.com

Conceptualizing the 1H-Indazole-5-Sulfonic Acid System: Research Relevance and Challenges

The molecule this compound represents a unique chemical entity that combines the established biological relevance of the indazole scaffold with the advantageous physicochemical properties conferred by the sulfonic acid group. This combination makes it a compelling subject for research, particularly in the context of drug discovery and materials science. The sulfonic acid group at the 5-position of the indazole ring can influence the electronic distribution of the entire system, potentially modulating its biological activity and reactivity.

The primary research relevance of this compound lies in its potential as a building block for the synthesis of more complex molecules. Researchers can utilize the reactive sites on both the indazole ring and the sulfonic acid group to create a library of novel derivatives. For instance, the sulfonic acid can be converted into sulfonamides, sulfonate esters, or sulfonyl chlorides, each opening up new avenues for chemical modification and exploration of structure-activity relationships. wikipedia.orgsigmaaldrich.com

However, the synthesis and manipulation of this compound are not without challenges. The presence of a strongly acidic and highly polar sulfonic acid group can complicate purification processes and may require specific reaction conditions that are compatible with this functional group. Furthermore, achieving regioselective substitution on the indazole ring in the presence of the sulfonic acid group requires careful consideration of directing effects and reaction mechanisms. Despite these challenges, the potential rewards in discovering new compounds with unique properties continue to fuel research into the this compound system.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 98550-01-7 | echemi.comechemi.com |

| Molecular Formula | C₇H₆N₂O₃S | nih.govechemi.com |

| Molecular Weight | 198.20 g/mol | nih.govechemi.com |

| Exact Mass | 198.00991323 g/mol | echemi.com |

| InChIKey | MXWSQZWVKUTEEI-UHFFFAOYSA-N | nih.gov |

| SMILES | C1=CC2=C(C=C1S(=O)(=O)O)C=NN2 | nih.gov |

Synonyms for this compound

| Synonym |

| 5-Isoindazolesulfonic acid |

| 1H-Indazole-5-sulfonicacid |

| SCHEMBL3058692 |

| DTXSID40332650 |

Source: nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-indazole-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3S/c10-13(11,12)6-1-2-7-5(3-6)4-8-9-7/h1-4H,(H,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWSQZWVKUTEEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)O)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332650 | |

| Record name | 1H-indazole-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98550-01-7 | |

| Record name | 1H-indazole-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Involving 1h Indazole 5 Sulfonic Acid and Its Derivatives

Strategies for the Direct and Indirect Synthesis of 1H-Indazole-5-Sulfonic Acid

The synthesis of this compound can be approached through several strategic routes, primarily involving the direct sulfonation of a pre-formed indazole ring or the construction of the indazole ring from an already sulfonated precursor.

Regioselective Sulfonation Approaches to Indazole Cores

Direct sulfonation of the indazole ring is a common method for introducing the sulfonic acid group. The position of sulfonation on the indazole ring is influenced by the reaction conditions and the presence of other substituents. Classical studies have shown that electrophilic aromatic substitution on indazole generally favors the C-5 position. mobt3ath.com

Sulfonation of indazole can be achieved using fuming sulfuric acid (oleum). masterorganicchemistry.com The reaction proceeds through an electrophilic aromatic substitution mechanism where the electrophile, SO₃ or its protonated form, attacks the electron-rich benzene (B151609) ring of the indazole molecule. masterorganicchemistry.comuomustansiriyah.edu.iq The general order of reactivity for electrophilic substitution on the indazole ring is C-5 > C-3 > C-7. mobt3ath.com

Recent advancements have also explored electrochemical methods for the sulfonylation of indazoles. For instance, an electrochemical method for the C3-H sulfonylation of 2H-indazoles has been developed, utilizing sulfonyl hydrazides as the sulfonyl precursor. nih.govacs.org While this method targets the C-3 position, it highlights the potential of electrosynthesis in achieving regioselective functionalization of the indazole core.

Convergent and Divergent Synthetic Routes to this compound Derivatives

Convergent and divergent synthetic strategies offer versatile pathways to a variety of this compound derivatives.

Convergent Synthesis: In a convergent approach, the sulfonated indazole core is assembled from smaller, pre-functionalized fragments. For example, a substituted o-toluidine (B26562) can undergo diazotization followed by ring closure to form the indazole ring. chemicalbook.com If the starting o-toluidine is already sulfonated at the appropriate position, this would lead directly to the desired indazole sulfonic acid derivative.

Another convergent strategy involves the reaction of a substituted o-halobenzaldehyde or ketone with hydrazine (B178648). chemicalbook.com By starting with a 5-sulfonated o-halobenzaldehyde, one could potentially construct the this compound core.

Divergent Synthesis: A divergent strategy begins with a common intermediate, such as this compound or a protected version thereof, which is then elaborated into a library of derivatives. For example, the sulfonic acid group can be converted into a sulfonyl chloride, which is a versatile intermediate for further reactions.

Functionalization of the Indazole Nucleus in the Presence of a Sulfonic Acid Group

The presence of a sulfonic acid group on the indazole ring influences its reactivity towards further functionalization. The electron-withdrawing nature of the sulfonic acid group can deactivate the ring towards electrophilic substitution and direct incoming electrophiles to specific positions.

Electrophilic Aromatic Substitution Reactions on this compound Scaffolds

The indazole ring can undergo various electrophilic aromatic substitution reactions, including nitration, halogenation, and acylation. chemicalbook.comambeed.comambeed.com However, the strong deactivating effect of the sulfonic acid group at the 5-position can make these reactions challenging. The position of further substitution will be directed by both the indazole nitrogen atoms and the sulfonic acid group.

Nucleophilic Substitutions and Modifications of the Sulfonic Acid Moiety

The sulfonic acid group itself can be a site for chemical modification. Conversion of the sulfonic acid to a sulfonyl chloride is a key transformation, as the sulfonyl chloride is highly reactive towards nucleophiles.

Reaction of 2-methyl-2H-indazole-5-sulfonyl chloride with various nucleophiles such as amines, alcohols, and thiols leads to the formation of sulfonamides, sulfonate esters, and thioesters, respectively. These reactions are typically carried out in the presence of a base like triethylamine (B128534) or pyridine.

| Nucleophile | Product |

| Amine (R-NH₂) | Sulfonamide (Indazole-SO₂-NHR) |

| Alcohol (R-OH) | Sulfonate Ester (Indazole-SO₂-OR) |

| Thiol (R-SH) | Thioester (Indazole-SO₂-SR) |

This table illustrates the types of products formed from the reaction of an indazole sulfonyl chloride with different nucleophiles.

Cross-Coupling Reactions at Various Positions of this compound Scaffolds

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation on the indazole scaffold. researchgate.net These reactions can be performed at various positions of the indazole ring, provided a suitable handle (e.g., a halogen) is present.

For instance, a bromo-substituted indazole can participate in Suzuki or Stille coupling reactions to form biaryl compounds. ambeed.com The C-3 position of the indazole ring can be functionalized through Suzuki-Miyaura cross-coupling of 3-iodo-1H-indazole with organoboronic acids. mdpi.com

While direct cross-coupling of a sulfonic acid group is not common, it can be converted to a more reactive group for such transformations. For example, the sulfonic acid could potentially be converted to a sulfonate ester, which can then undergo certain cross-coupling reactions.

The development of new catalytic systems continues to expand the scope of cross-coupling reactions on indazole scaffolds, allowing for the synthesis of complex and diverse molecules.

Derivatization Strategies for Enhanced Biological and Catalytic Properties

One prominent strategy involves the transformation of the sulfonic acid group or a related nitro-group precursor. For instance, the synthesis of indazole-based sulfonamides has been explored to enhance medicinal properties. In one study, 5-nitroindazole (B105863) was used as a starting material, which was first sulfonylated and then the nitro group was reduced to an amine, yielding 1-((2-chloro-5-methoxyphenyl)sulfonyl)-1H-indazol-5-amine. mdpi.com This transformation highlights a common pathway where a nitro-analogue of the sulfonic acid is used to introduce amine functionality, which can then be further derivatized. Both the intermediate nitro compound and the final amine derivative showed a strong binding affinity for the MAPK1 kinase, indicating their potential as anticancer agents. mdpi.com

Another significant derivatization approach focuses on the C-3 position of the indazole ring. The introduction of various substituents at this position can be achieved through methods like the Heck and Suzuki reactions, particularly after functionalizing the C-3 position with iodine. google.com This allows for the creation of a diverse library of compounds with potentially enhanced biological activities. For example, a series of 3-substituted 1H-indazoles bearing a carbohydrazide (B1668358) moiety at the C-3 position were investigated for their indoleamine 2,3-dioxygenase 1 (IDO1) enzyme inhibition efficiencies. nih.gov These studies revealed that the 1H-indazole ring and the carbohydrazide group at the C-3 position were crucial for strong inhibitory activity. nih.gov

Furthermore, the synthesis of indazole-carboxamide derivatives represents another key strategy. A series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives were synthesized and evaluated for anticancer, antioxidant, and antimicrobial activities. longdom.org Specific substitutions, such as nitro and ethoxy groups, were found to significantly enhance anticancer potency. longdom.org This demonstrates how modifications at both the N-1 (carboxamide) and C-5 (nitro, a precursor/analogue to the sulfonic acid) positions, in combination with C-3 substitutions, can create multifaceted therapeutic agents. longdom.org

For catalytic applications, the formation of Schiff base metal chelates with indazole derivatives has shown promise. A novel Schiff base, 3-(1H-indazol-5-ylimino)-1-phenylbut-1-en-1-ol, was synthesized from 5-aminoindazole (B92378). Its subsequent chelation with Co(II), Ni(II), and Cu(II) ions yielded complexes with potential as antifungal agents, showcasing a dual biological and potentially catalytic role. researchgate.net

The derivatization strategies are summarized in the tables below, highlighting the modified position, the type of derivative, and the resulting enhanced properties.

Table 1: Derivatization of the Indazole Nucleus for Enhanced Biological Activity

| Starting Moiety | Position(s) Modified | Derivative Type | Enhanced Biological Property | Reference(s) |

| 5-Nitroindazole | N-1, C-5 | Sulfonamide / Amine | Anticancer (MAPK1 Kinase Inhibition) | mdpi.com |

| 1H-Indazole | C-3 | Carbohydrazide | IDO1 Enzyme Inhibition | nih.gov |

| 5-Nitroindazole | N-1, C-3, C-5 | Carboxamide | Anticancer, Antimicrobial, Antioxidant | longdom.org |

| 5-Aminoindazole | C-5 | Schiff Base Metal Chelate | Antifungal | researchgate.net |

Table 2: Examples of Synthesized Indazole Derivatives and Their Activities

| Compound Name | Target/Assay | Reported Activity/Finding | Reference(s) |

| 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole | MAPK1 Kinase | Good binding affinity | mdpi.com |

| 1-((2-chloro-5-methoxyphenyl)sulfonyl)-1H-indazol-5-amine | MAPK1 Kinase | Good binding affinity | mdpi.com |

| 3-(Methyl(phenyl)amino)-5-nitro-N-phenyl-1H-indazole-1-carboxamide | Broad spectrum bacteria | Exceptional antibacterial efficacy | longdom.org |

| 3-(1H-indazol-5-ylimino)-1-phenylbut-1-en-1-ol Metal Chelates (Co²⁺, Ni²⁺, Cu²⁺) | Antifungal Assay | Potential as antifungal agents | researchgate.net |

These examples underscore the versatility of the 1H-indazole scaffold. By strategically introducing diverse functional groups at various positions, researchers can fine-tune the electronic and steric properties of the molecule to optimize its interaction with specific biological targets or to impart novel catalytic functions.

Advanced Computational and Theoretical Investigations of 1h Indazole 5 Sulfonic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental in predicting the behavior of molecules at the electronic level. These calculations can determine stable structures, reaction energies, and the distribution of electrons, which dictates the chemical reactivity of the compound.

The indazole ring system is characterized by annular tautomerism, which involves the migration of a proton between the two nitrogen atoms of the heterocyclic ring. beilstein-journals.org This results in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. For 1H-indazole-5-sulfonic acid, these two forms are in equilibrium.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for determining the relative stabilities of tautomers by calculating their ground-state energies. scirp.org Theoretical studies on the parent indazole molecule have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. beilstein-journals.orgnih.gov This preference is generally on the order of several kcal/mol. beilstein-journals.org The presence of substituents on the benzene (B151609) ring can influence the exact energy difference between the tautomers. csic.es

For this compound, DFT calculations would be employed to optimize the geometry of both the 1H and 2H tautomers and calculate their respective energies. The results of such calculations are expected to show that the 1H tautomer is the more stable form, consistent with findings for other indazole derivatives. nih.gov The sulfonic acid group, being an electron-withdrawing group, can further influence the electronic distribution and the relative energies of the tautomers.

Table 1: Hypothetical DFT-Calculated Relative Energies for Tautomers of Indazole-5-Sulfonic Acid

| Tautomer | Description | Expected Relative Energy (kcal/mol) | Expected Population at Equilibrium |

| This compound | Proton on N1 | 0.00 (Reference) | Dominant |

| 2H-Indazole-5-sulfonic acid | Proton on N2 | > 0 | Minor |

Note: This table is illustrative and based on established principles for indazole systems. Actual values would require specific DFT calculations for this molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comimperial.ac.uk The energy and localization of these orbitals provide critical information about the molecule's nucleophilic and electrophilic nature.

The HOMO represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity).

The LUMO is the lowest energy orbital that can accept electrons, thus representing the molecule's electrophilicity. youtube.com

An FMO analysis of this compound would reveal the most probable sites for electrophilic and nucleophilic attack. The HOMO is expected to be localized primarily on the indazole ring, indicating that this is the primary site for reactions with electrophiles. Conversely, the LUMO's location will indicate the most susceptible sites for nucleophilic attack. The energy gap between the HOMO and LUMO is also a crucial parameter, with a smaller gap generally implying higher reactivity. researchgate.net DFT calculations are the standard method for determining the energies and spatial distributions of these frontier orbitals. scirp.orgresearchgate.net

Table 2: Conceptual Frontier Molecular Orbital Properties of this compound

| Molecular Orbital | Role in Reactivity | Expected Location of High Orbital Density | Implications for Reaction Pathways |

| HOMO | Electron Donor (Nucleophile) | Pyrazole (B372694) and benzene rings of the indazole core | Site of electrophilic attack (e.g., protonation, alkylation). |

| LUMO | Electron Acceptor (Electrophile) | Distributed across the aromatic system, influenced by the sulfonic acid group | Site of nucleophilic attack. |

| HOMO-LUMO Gap | Indicator of Chemical Reactivity | N/A | A smaller energy gap suggests higher polarizability and greater reactivity. |

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations allow for the study of the conformational behavior and interactions of molecules over time, including interactions with their environment.

Conformational analysis of this compound would focus on the orientation of the sulfonic acid group relative to the indazole ring. While the indazole core is rigid, the S-C bond allows for rotation. Molecular mechanics or DFT can be used to calculate the potential energy surface as a function of this rotation to identify the most stable conformers.

In the context of drug design, if this compound were to act as a ligand, these simulations would be crucial for understanding its binding stability within a protein's active site. researchgate.net Molecular docking could predict the preferred binding pose, and subsequent molecular dynamics simulations could assess the stability of this pose over time, revealing key interactions that maintain the ligand-protein complex. researchgate.netmdpi.com

Molecular dynamics (MD) simulations are particularly powerful for understanding how a solvent, such as water, affects the structure and dynamics of a solute. mdpi.com For this compound, MD simulations can model the explicit interactions between the sulfonic acid group and surrounding water molecules, providing insights into its solvation and the hydrogen-bonding networks that are formed. researchgate.net These simulations can also shed light on the stability of the different tautomers in a solution by accounting for the dynamic interactions with the solvent, which can differ from predictions in the gas phase. nih.gov

Table 3: Key Parameters from Molecular Dynamics Simulations of this compound in Water

| Simulation Parameter | Information Gained | Relevance to Chemical Properties |

| Radial Distribution Function (RDF) | Describes the probability of finding solvent molecules at a certain distance from the solute. | Provides a detailed picture of the solvation shell around the sulfonic acid and indazole N-H groups. |

| Hydrogen Bond Analysis | Quantifies the number and lifetime of hydrogen bonds between the solute and solvent. | Crucial for understanding solubility and the stabilization of specific tautomers or conformers in solution. |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the molecule's coordinates from a reference structure over time. | Assesses the structural stability and conformational flexibility of the molecule in solution. |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

SAR and QSAR are methodologies used extensively in medicinal chemistry to correlate the chemical structure of compounds with their biological activity. mdpi.com

While specific SAR or QSAR studies prominently featuring this compound are not widely published, the principles can be applied to understand its potential role. In a hypothetical study, this compound would be one compound in a larger library of indazole derivatives. longdom.orglongdom.org

The goal of a SAR study is to identify which functional groups and structural features are responsible for the desired biological effect. acs.orgnih.gov For example, a study might compare the activity of indazoles with different substituents at the 5-position (e.g., -H, -Cl, -NO2, -SO3H). The sulfonic acid group (-SO3H) is strongly acidic and hydrophilic. Its impact on activity would be evaluated in terms of its electronic effects and its potential to form strong hydrogen bonds or ionic interactions with a biological target. nih.gov

QSAR takes this a step further by creating a mathematical model that quantitatively links structural descriptors to activity. longdom.orgd-nb.info

Table 4: Representative Descriptors in a QSAR Study of Indazole Derivatives

| Descriptor Class | Example Descriptors | Information Encoded |

| Electronic | Hammett constants, Partial charges, Dipole moment | Describes the electron-donating or -withdrawing nature of substituents. |

| Steric | Molar refractivity, van der Waals volume | Describes the size and shape of the molecule or its substituents. |

| Hydrophobic | LogP (partition coefficient) | Describes the molecule's lipophilicity, which affects its ability to cross cell membranes. |

| Topological | Connectivity indices | Describes the branching and connectivity of the molecular skeleton. |

In such a model, the sulfonic acid group of this compound would contribute significantly to the values of electronic and hydrophobic descriptors, likely resulting in a low LogP and a strong electron-withdrawing effect.

Derivation of Predictive Models for Biological Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental in forecasting the biological activity of chemical compounds. scispace.comresearchgate.net These models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities. For indazole derivatives, QSAR studies have been instrumental in identifying key molecular features that govern their therapeutic effects.

The development of a QSAR model begins with the generation of molecular descriptors for a set of compounds with known biological activities. These descriptors can encompass a wide range of properties, including electronic, steric, and hydrophobic parameters. Statistical methods such as multiple linear regression, partial least squares, and machine learning algorithms are then employed to build the predictive model. nih.gov

For instance, a 3D-QSAR model developed for a series of indazole derivatives targeting a specific protein kinase might reveal that the presence of a hydrogen bond donor at a particular position and a bulky hydrophobic group at another are crucial for high inhibitory activity. researchgate.net Such insights are invaluable for designing new, more potent analogs. The predictive power of these models is rigorously assessed through internal and external validation techniques to ensure their reliability. researchgate.net

Pharmacophore modeling is another powerful computational tool used to define the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. researchgate.net By aligning a set of active molecules, a common feature pharmacophore can be generated, which serves as a 3D query for screening large compound libraries to identify novel hits with the desired activity. frontiersin.org For indazole-based compounds, pharmacophore models have been successfully used to identify inhibitors of various enzymes, including cytochrome P450. frontiersin.org

The table below summarizes key computational models and their applications in predicting the biological activity of indazole-containing compounds.

| Model Type | Application | Key Findings | References |

| 3D-QSAR | Predicting anti-inflammatory activity | Identification of steric and electrostatic fields crucial for COX-2 inhibition. | innovareacademics.inresearchgate.net |

| Pharmacophore Modeling | Identifying cytochrome P450 inhibitors | Generation of models with hydrophobic, aromatic ring, and hydrogen bond acceptor features. | researchgate.netfrontiersin.org |

| Machine Learning-based QSAR | Predicting VEGFR-2 inhibitory activity | Development of a 2D-SAR model with high prediction accuracy for training and test sets. | nih.gov |

Pharmacokinetic and Toxicological Predictions (ADMET)

In addition to predicting biological activity, computational models are extensively used to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. mdpi.com A favorable ADMET profile is critical for the successful development of a new drug. In silico ADMET prediction allows for the early identification of compounds with potential liabilities, thereby reducing the attrition rate in later stages of drug development. mdpi.com

Various computational tools and web servers are available for predicting a wide range of ADMET parameters. These tools utilize algorithms based on a compound's structure to estimate properties such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, and potential for causing toxic effects like mutagenicity or cardiotoxicity. mdpi.comlongdom.org

For indazole derivatives, in silico ADMET studies have been conducted to assess their drug-likeness. researchgate.net These studies often involve the calculation of physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to evaluate compliance with established guidelines like Lipinski's Rule of Five. mdpi.com Predictions have shown that many synthesized indazole derivatives possess good oral bioavailability and low toxicity profiles. mdpi.comlongdom.org

The following table presents a selection of predicted ADMET properties for representative indazole derivatives, highlighting the utility of computational methods in this area.

| ADMET Property | Prediction Method | Significance | Typical Predicted Values for Indazole Derivatives | References |

| Human Intestinal Absorption | In silico models | Indicates oral bioavailability. | Often predicted to be high (>80%). | mdpi.com |

| Aqueous Solubility (LogS) | Computational algorithms | Affects absorption and formulation. | Generally predicted to be within an acceptable range. | mdpi.com |

| Lipinski's Rule of Five | Calculation of physicochemical properties | Assesses drug-likeness and potential for oral activity. | Many derivatives comply with the rule. | mdpi.com |

| Toxicity | Various predictive models | Identifies potential safety concerns early. | Often predicted to have low toxicity. | mdpi.comresearchgate.net |

In Silico Screening and Drug Discovery Applications

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide useful ligands for more than one type of receptor or enzyme target. pharmablock.com Consequently, this compound and its analogs are attractive candidates for in silico screening campaigns aimed at discovering new drugs for a variety of diseases, including cancer and inflammatory disorders. innovareacademics.inmdpi.com

Virtual screening is a computational technique that involves the screening of large libraries of chemical compounds against a biological target. This can be done through ligand-based methods, such as pharmacophore screening, or structure-based methods, like molecular docking. Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and interaction patterns. nih.gov

Numerous studies have employed molecular docking to investigate the binding of indazole derivatives to various protein targets. nih.govmdpi.com For example, docking studies have been used to rationalize the anti-cancer activity of indazole-sulfonamides by demonstrating their strong affinity for protein kinases like MAPK1. mdpi.commdpi.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the indazole core and the active site residues of the protein. nih.gov

Molecular dynamics (MD) simulations are another powerful computational tool used to study the dynamic behavior of ligand-protein complexes over time. researchgate.net MD simulations can provide a more realistic picture of the binding stability and conformational changes that occur upon ligand binding, complementing the static view provided by molecular docking. innovareacademics.in

The application of these in silico techniques has led to the identification of several promising indazole-based compounds as leads for drug development. researchgate.netresearchgate.net The iterative cycle of computational design, synthesis, and biological evaluation is a hallmark of modern drug discovery, and the indazole scaffold continues to be a fertile ground for such endeavors. longdom.org

The table below lists some of the key protein targets for which indazole derivatives have been investigated using in silico screening methods.

| Protein Target | Therapeutic Area | In Silico Method | Key Findings | References |

| Cyclooxygenase-2 (COX-2) | Inflammation | Molecular Docking, MD Simulations | Identification of stable binding in the active site. | innovareacademics.inresearchgate.net |

| Mitogen-activated protein kinase 1 (MAPK1) | Cancer | Molecular Docking | Strong binding affinity suggesting potential for cancer treatment. | mdpi.com |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Cancer (Angiogenesis) | Molecular Docking, QSAR | Identification of potent inhibitors and key structural features for activity. | nih.gov |

| Cytochrome P450 11B1/11B2 | Endocrine Disorders | Pharmacophore Modeling | Discovery of novel inhibitors. | frontiersin.org |

Biological and Medicinal Chemistry Applications of 1h Indazole 5 Sulfonic Acid Scaffolds

Anticancer Activities and Mechanisms of Action

Indazole derivatives are principal components in a variety of therapeutics, with at least 43 such compounds in clinical use or trials for conditions including cancer. mdpi.com The fusion of the indazole core with a sulfonamide moiety has been a strategy to enhance medicinal properties, leading to the development of novel anticancer agents. mdpi.com

Inhibition of Kinases (e.g., TTK, ERK, ALK, MAPK1)

The 1H-indazole structure is a recognized hinge-binding fragment, crucial for the activity of several kinase inhibitors. mdpi.com Derivatives of this scaffold have been investigated as inhibitors of various kinases involved in cancer progression.

TTK (Monopolar Spindle 1): A screening and optimization process identified an indazole core with sulfamoylphenyl and acetamido groups as a novel class of potent inhibitors for TTK, a kinase involved in mitosis. This led to the development of compound CFI-400936, a potent TTK inhibitor with an IC50 of 3.6 nM. nih.gov

MAPK1 (Mitogen-activated protein kinase 1): This kinase plays a critical role in several human cancers. mdpi.com Molecular docking studies have shown that indazole-sulfonamide derivatives, such as 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole, exhibit a strong binding affinity for the MAPK1 active site, suggesting their potential as anticancer agents. mdpi.com For instance, one such derivative demonstrated a binding energy of -7.55 Kcal/mol, indicating a promising inhibitory potential against MAPK1. mdpi.com

ALK (Anaplastic Lymphoma Kinase): Entrectinib, an approved anticancer drug, is an ALK inhibitor that features a 1H-indazole-3-amide structure, highlighting the importance of this scaffold in targeting cancer-related kinases. mdpi.com

| Target Kinase | Compound/Derivative Class | Key Findings | Reference |

|---|---|---|---|

| TTK | N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides | Potent inhibition (e.g., CFI-400936, IC50 = 3.6 nM) and selectivity. | nih.gov |

| MAPK1 | 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole | Good binding affinity in molecular docking studies (-7.55 Kcal/mol). | mdpi.com |

| ALK | Entrectinib (1H-indazole-3-amide structure) | Clinically approved ALK inhibitor. | mdpi.com |

Apoptosis Induction and Cell Cycle Modulation

Indazole derivatives have been shown to exert their anticancer effects by inducing programmed cell death (apoptosis) and interfering with the cell cycle of cancer cells.

One study on 1H-indazole-3-amine derivatives found that a lead compound, 6o , induced apoptosis in a concentration-dependent manner in K562 chronic myeloid leukemia cells. mdpi.com This compound was suggested to act by inhibiting Bcl2 family members and affecting the p53/MDM2 pathway. mdpi.com Furthermore, compound 6o was observed to cause an increase in the proportion of cells in the G0/G1 phase of the cell cycle, indicating cell cycle arrest. mdpi.com

Similarly, other sulfur-containing compounds have been noted to induce apoptosis by modulating multiple signal-transduction pathways, including the MAPK pathway, and through the production of reactive oxygen species (ROS). nih.gov For instance, sulindac (B1681787) sulfide, a nonsteroidal anti-inflammatory drug (NSAID) derivative, induces extensive apoptosis in leukemia cells and causes cell cycle arrest in the G0/G1 phase. nih.gov Studies on chalcone (B49325) derivatives in ovarian cancer cells also revealed an increase in the subG1 phase of the cell cycle, which is indicative of apoptosis. unimi.it

Structure-Activity Relationships in Antineoplastic Agents

The exploration of structure-activity relationships (SAR) is crucial for optimizing the anticancer potency of indazole derivatives. nih.gov For 1H-indazole-3-amine derivatives, modifications to the core structure have been systematically evaluated to determine their impact on cytotoxicity against various cancer cell lines. mdpi.com

In a study of N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl) derivatives, systematic optimization revealed that the indazole core with key sulfamoylphenyl and acetamido moieties at positions 3 and 5, respectively, was crucial for potent TTK inhibition. nih.gov This highlights the importance of the specific placement of substituents on the indazole scaffold.

Further SAR studies on pyrimido[1,2-b]indazoles identified compounds with promising activity against A-549 lung cancer cell lines, with effectiveness greater than the standard drug Etoposide. nih.gov These studies often employ quantitative structure-activity relationship (QSAR) models to correlate the chemical structure with biological activity, guiding the design of more effective anticancer agents. nih.gov

Antimicrobial Efficacy

The indazole scaffold is a versatile structure that also serves as a basis for developing new antimicrobial agents. nih.gov The incorporation of a sulfonamide group, known for its bacteriostatic properties, can enhance the antimicrobial potential of indazole derivatives. acgpubs.org

Antibacterial Spectrum and Efficacy

Derivatives of 1H-indazole have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria. acgpubs.org In one study, new sulfonamide derivatives of 5-nitro-1H-indazole were synthesized and screened for their antibacterial properties. acgpubs.org

The results, summarized in the table below, show the zone of inhibition for various compounds against different bacterial strains.

| Compound | Gram-Positive | Gram-Negative | ||

|---|---|---|---|---|

| L. bacillus | S. aureus | E. coli | P. florescensa | |

| 9a | High Activity | High Activity | - | - |

| 9f | High Activity | High Activity | Good Activity | Good Activity |

| 9j | - | - | Good Activity | Good Activity |

| Ciprofloxacin (Standard) | 28 mm | 30 mm | 26 mm | 25 mm |

*Activity levels are as described in the source. acgpubs.org

The sulfonamide functionality is found in many antibacterial drugs, and its mechanism often involves the inhibition of dihydropteroate (B1496061) synthetase (DHPS), a key enzyme in bacterial folate synthesis. acgpubs.orgniscpr.res.in

Antifungal Activities, Including CYP51 Inhibition and Antifungal Resistance Strategies

Indazole sulfonamide derivatives have also been evaluated for their effectiveness against fungal pathogens. acgpubs.org The enzyme sterol 14α-demethylase (CYP51), which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes, is a primary target for azole antifungal drugs. researchgate.netnih.govnih.gov Inhibiting CYP51 disrupts the integrity of the fungal membrane, leading to cell death. researchgate.net

A series of 5-nitro-1H-indazole derivatives demonstrated notable antifungal activity against Aspergillus niger and Penicillium chrysogenum. acgpubs.org Specifically, compounds 9a, 9d, 9f, and 9j showed good activity, while compounds 9e and 9h exhibited significant activity against A. niger and P. chrysogenum, respectively. acgpubs.org

The development of novel antifungal agents is critical due to the rise of drug-resistant fungal strains. cardiff.ac.uk Research into new azole antifungals focuses on creating compounds that can overcome resistance mechanisms, such as mutations in the CYP51 enzyme. cardiff.ac.uk By designing molecules that can effectively bind to and inhibit both wild-type and mutated forms of CYP51, researchers aim to develop more robust and long-lasting antifungal therapies. cardiff.ac.uk

| Compound | Fungal Strain | Activity Level |

|---|---|---|

| 9a, 9d, 9f, 9j | A. niger & P. chrysogenum | Good |

| 9e | A. niger | Significant |

| 9h | P. chrysogenum | Significant |

*Activity levels are as described in the source. acgpubs.org

Antiviral and Anti-HIV Potentials

The structural versatility of the indazole nucleus has made it a valuable template for the design of novel antiviral agents. Researchers have successfully developed indazole-containing compounds with promising activity against a range of viruses, including influenza, hepatitis C virus (HCV), and human immunodeficiency virus (HIV).

A novel class of indazole-containing compounds has been discovered that exhibits potent activity against both influenza A and B viruses. nih.gov One of the most potent compounds identified demonstrated an EC50 value of 690 nM against the A/WSN/33 (H1N1) strain. nih.gov These compounds are designed to target the PA-PB1 protein-protein interface of the influenza polymerase, a crucial interaction for viral replication. nih.gov

In the fight against HCV, scientists have developed 1-aminobenzyl-1H-indazole-3-carboxamide analogues. ijpcbs.com Two potent analogues from this series, 5n and 5t, have shown significant promise as novel anti-HCV agents. ijpcbs.com Compound 5n exhibited an EC50 of 0.018 µM, while compound 5t had an EC50 of 0.024 µM, making them strong candidates for further development. ijpcbs.com

Furthermore, a new oxazole (B20620) scaffold incorporating an indazole moiety has been identified as a promising inhibitor of HIV-1 through cell-based screening. rsc.org A follow-up structure-activity relationship (SAR) study led to the identification of compound 4k, which demonstrated an EC50 of 0.42 µM. rsc.org To address the poor aqueous solubility of these analogues, researchers have also developed potential prodrugs of indazoles, with the N-acyloxymethyl analogue 11b showing increased aqueous solubility and susceptibility to enzymatic hydrolysis. rsc.org The development of small-molecule chemokine receptor antagonists, such as those targeting CCR5, has also been a successful strategy in anti-HIV therapy. mdpi.com

Table 1: Antiviral Activity of Selected Indazole Derivatives

| Compound | Target Virus | Mechanism of Action | Reported Activity (EC50) | Reference |

|---|---|---|---|---|

| Indazole-containing compound 24 | Influenza A (H1N1) | Inhibition of PA-PB1 interaction | 690 nM | nih.gov |

| 1-aminobenzyl-1H-indazole-3-carboxamide 5n | Hepatitis C Virus (HCV) | Not specified | 0.018 µM | ijpcbs.com |

| 1-aminobenzyl-1H-indazole-3-carboxamide 5t | Hepatitis C Virus (HCV) | Not specified | 0.024 µM | ijpcbs.com |

| Oxazole-indazole compound 4k | HIV-1 | Not specified | 0.42 µM | rsc.org |

Anti-inflammatory and Immunomodulatory Roles

The indazole scaffold has been a fertile ground for the discovery of potent anti-inflammatory and immunomodulatory agents. These compounds exert their effects through various mechanisms, including the inhibition of key inflammatory enzymes and the modulation of chemokine receptors.

Derivatives of the (aza)indazole series have been developed as novel and selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. nih.govnih.gov COX-2 is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation. nih.gov One of the most potent compounds in this series, compound 16, exhibited an IC50 value of 0.409 µM for COX-2 and showed excellent selectivity over the COX-1 isoform. nih.gov Studies on indazole and its derivatives have shown that their anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase-2, as well as pro-inflammatory cytokines and free radicals. nih.govresearchgate.net

Table 2: COX-2 Inhibitory Activity of an Indazole Derivative

| Compound | Target Enzyme | Reported Activity (IC50) | Selectivity | Reference |

|---|---|---|---|---|

| (Aza)indazole derivative 16 | COX-2 | 0.409 µM | High selectivity vs. COX-1 | nih.gov |

Chemokine receptors play a crucial role in the trafficking of immune cells, and their modulation represents a key strategy for treating inflammatory and autoimmune diseases. A series of indazole arylsulfonamides have been synthesized and identified as potent allosteric antagonists of the human CC-chemokine receptor 4 (CCR4). nih.govnih.gov These antagonists bind to an intracellular allosteric site on the CCR4 receptor. nih.gov Structure-activity relationship studies have revealed that specific substitutions on the indazole ring are crucial for potency. For instance, methoxy- or hydroxyl-containing groups at the C4 position of the indazole were found to be more potent. nih.gov The most potent N3-substituent was identified as 5-chlorothiophene-2-sulfonamide. nih.gov One of the most promising compounds from this series, analogue 6 (GSK2239633A), was selected for further development due to its high potency and good absorption in preclinical species. nih.gov

Other Emerging Biological Activities

Beyond their established antiviral and anti-inflammatory properties, indazole-based compounds are being explored for a range of other therapeutic applications, including the treatment of diabetes and conditions associated with oxidative stress.

The indazole scaffold has shown promise in the development of novel agents for the management of diabetes. A series of indazole-based thiadiazole hybrid derivatives have been synthesized and evaluated as potent dual inhibitors of thymidine (B127349) phosphorylase and α-glucosidase. researchgate.net The inhibition of α-glucosidase is a validated therapeutic strategy for managing type 2 diabetes, as it delays the absorption of glucose from the digestive tract. nih.gov Several of the synthesized derivatives displayed significant inhibitory activity against α-glucosidase, with some exhibiting superior potency compared to the standard drug, acarbose (B1664774). researchgate.net The biological potential of these derivatives was found to be influenced by the nature, size, and position of substituents on the hybrid scaffold. researchgate.net

Table 3: Antidiabetic Potential of Indazole-based Thiadiazole Hybrids

| Compound Class | Target Enzymes | Key Findings | Reference |

|---|---|---|---|

| Indazole-based thiadiazole hybrids | Thymidine phosphorylase and α-glucosidase | Several derivatives showed potent dual inhibition, with some being more potent than the standard drug acarbose against α-glucosidase. | researchgate.net |

Indazole and its derivatives have been shown to possess significant antioxidant properties, which contribute to their therapeutic potential in various diseases where oxidative stress plays a pathogenic role. nih.gov Studies have demonstrated that indazole derivatives can inhibit lipid peroxidation in a concentration-dependent manner. nih.gov For instance, at a concentration of 200µg/ml, 5-aminoindazole (B92378) and 6-nitroindazole (B21905) inhibited lipid peroxidation by 81.25% and 78.75%, respectively. nih.gov

Furthermore, these compounds have shown the ability to scavenge free radicals. In a DPPH free radical generation assay, various indazole derivatives exhibited concentration-dependent inhibition, with 6-nitroindazole being the most potent among the tested compounds. nih.gov The free radical scavenging activity was further supported by their ability to scavenge nitric oxide. nih.gov This antioxidant activity, coupled with their anti-inflammatory effects, suggests that indazole derivatives could be beneficial in mitigating conditions associated with oxidative stress and inflammation. nih.gov

Table 4: Antioxidant Activity of Indazole Derivatives

| Compound | Antioxidant Assay | Observed Effect | Reference |

|---|---|---|---|

| 5-aminoindazole | Lipid Peroxidation Inhibition | 81.25% inhibition at 200µg/ml | nih.gov |

| 6-nitroindazole | Lipid Peroxidation Inhibition | 78.75% inhibition at 200µg/ml | nih.gov |

| 6-nitroindazole | DPPH Radical Scavenging | Highest inhibition among tested indazoles | nih.gov |

| Indazole derivatives | Nitric Oxide Scavenging | Demonstrated scavenging activity | nih.gov |

Neuropharmacological Applications (e.g., CNS Activity, 5-HT3 Receptor Antagonism)

The indazole nucleus is a key structural component in several compounds with significant neuropharmacological activity. A notable application is in the development of 5-HT3 receptor antagonists. The 5-HT3 receptor, a ligand-gated ion channel, is implicated in the vomiting reflex, making its antagonists effective antiemetic agents, particularly in the context of chemotherapy-induced nausea and vomiting.

Granisetron (B54018), a well-established antiemetic, features an indazole core and functions as a highly selective 5-HT3 receptor antagonist. While granisetron itself is not a sulfonic acid derivative, its success highlights the potential of the indazole scaffold to interact effectively with the 5-HT3 receptor. The sulfonic acid group in the 1H-indazole-5-sulfonic acid scaffold could potentially enhance binding affinity or alter the pharmacokinetic profile of derivatives designed to target this receptor.

Research into indazole derivatives has demonstrated that modifications to the indazole ring system can lead to potent 5-HT3 receptor antagonists. These compounds typically consist of the indazole moiety linked to a basic amine via a suitable spacer. The specific nature and substitution pattern on the indazole ring are critical for optimizing receptor affinity and selectivity.

| Compound | Target | Activity | Therapeutic Potential |

|---|---|---|---|

| Granisetron | 5-HT3 Receptor | Antagonist | Antiemetic |

| Hypothetical this compound derivatives | 5-HT3 Receptor | Potential Antagonist | Antiemetic, Anxiolytic |

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catabolizes the essential amino acid tryptophan along the kynurenine (B1673888) pathway. In the context of cancer, overexpression of IDO1 in tumor cells and antigen-presenting cells leads to a depletion of tryptophan in the tumor microenvironment and the accumulation of immunosuppressive kynurenine metabolites. This creates an immunotolerant state that allows cancer cells to evade the host's immune system. Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.

The 1H-indazole scaffold has been identified as a key pharmacophore for the development of potent IDO1 inhibitors. Several series of 1H-indazole derivatives have been synthesized and evaluated for their IDO1 inhibitory activity. These compounds typically interact with the heme iron and key amino acid residues within the active site of the enzyme. The structure-activity relationship (SAR) studies of these derivatives have provided valuable insights for the design of new and more potent inhibitors.

For instance, studies have shown that substitution at various positions of the indazole ring can significantly impact inhibitory potency. The development of these inhibitors is a very active area of research, with several compounds having entered preclinical and clinical development.

| Compound Scaffold | Reported Activity (IC50) | Key Structural Features |

|---|---|---|

| 1H-Indazole derivatives | Varies (micromolar to nanomolar range) | Substitutions at N1, C3, and other ring positions influencing potency. |

| N'-hydroxyindazolecarboximidamides | Demonstrated inhibition of tryptophan depletion and kynurenine production | Indazole moiety as a bioisostere of furazan. |

Preclinical Development Considerations for this compound Based Agents

The successful translation of a promising chemical scaffold from a laboratory curiosity to a clinical candidate requires a thorough preclinical development program. For agents based on the this compound scaffold, several key aspects would need to be carefully evaluated.

Toxicology: A comprehensive toxicological evaluation is essential to identify any potential safety concerns. This would involve a battery of in vitro and in vivo studies to assess acute and chronic toxicity, genotoxicity, and reproductive toxicity. For indazole-based compounds, specific attention may be paid to potential off-target effects, given the broad biological activities associated with this scaffold.

Formulation and Drug Delivery: The physicochemical properties of this compound-based compounds, particularly their solubility and stability, will influence the choice of formulation. The sulfonic acid moiety may allow for the formation of salts with improved solubility, facilitating the development of aqueous formulations for parenteral administration. For oral delivery, formulation strategies to enhance absorption might be necessary.

Catalytic Applications of 1h Indazole 5 Sulfonic Acid and Its Functionalized Analogues

Brønsted Acidity and Heterogeneous Catalysis

The sulfonic acid group is a potent proton donor, making 1H-indazole-5-sulfonic acid a strong Brønsted acid. nih.govrsc.org This property is the foundation of its use as an acid catalyst. When immobilized on a solid support, it functions as a heterogeneous catalyst, offering advantages such as ease of separation from the reaction mixture, potential for recycling, and reduced corrosion and environmental impact compared to homogeneous mineral acids. aurak.ac.aemdpi.com

Solid-supported sulfonic acids are effective catalysts for a wide array of organic transformations that require acid catalysis. aurak.ac.ae The catalytic cycle typically involves the protonation of a substrate by the sulfonic acid group, which activates it toward a nucleophilic attack or subsequent rearrangement. These solid acids have demonstrated high efficiency in reactions such as esterification, transesterification, hydration, dehydration, and condensation reactions. aurak.ac.aenih.gov The performance of these catalysts is influenced by factors such as acid site density, the nature of the support material, and the reaction conditions. mdpi.com For instance, sulfonic acids supported on mesoporous silica (B1680970) benefit from high surface area and well-defined pore structures, which enhance accessibility to the catalytic sites. aurak.ac.aemdpi.com

To create robust and reusable heterogeneous catalysts, sulfonic acid groups can be chemically anchored to various inorganic or organic supports. mdpi.com This immobilization prevents the catalyst from dissolving in the reaction medium, thereby simplifying product purification and enabling catalyst recovery. researchgate.netsoran.edu.iq

Commonly used supports include:

Silica (SiO₂): Silica is a versatile and widely used support due to its high surface area, thermal stability, and well-established surface chemistry. mdpi.com Sulfonic acid groups can be grafted onto the silica surface, often by a two-step process involving the attachment of a thiol-containing organosilane (like 3-mercaptopropyltrimethoxysilane) followed by oxidation of the thiol (-SH) groups to sulfonic acid (-SO₃H) groups. iiste.orgrsc.org

Carbon Materials: Materials like activated carbon or specially prepared star-shaped carbons (Starbon®) can serve as supports. starbons.com These supports are particularly useful in aqueous media due to their hydrophobic nature, which can be advantageous in certain biomass conversion reactions. starbons.com

Polymeric Materials: Organic polymers provide a flexible platform for creating solid acid catalysts. For example, sulfonic acid-functionalized catalysts have been synthesized from renewable resources like cashew nut shell liquid (CNSL) by polymerization followed by sulfonation. acs.org

Magnetic Nanoparticles: Incorporating a magnetic core (e.g., Fe₃O₄) coated with a silica shell functionalized with sulfonic acid groups allows for facile catalyst separation from the reaction mixture using an external magnet. rsc.org

The choice of support and functionalization method allows for the tuning of the catalyst's physical and chemical properties, including acidity, stability, and compatibility with different reaction media. mdpi.comrsc.org

Table 1: Examples of Sulfonic Acid-Functionalized Supports and Their Applications

Multicomponent Reactions Facilitated by this compound Catalysts

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. scielo.br Brønsted acid catalysts, including sulfonic acids, are particularly effective at promoting MCRs by activating carbonyl groups or forming iminium intermediates. scielo.brmdpi.com

A notable application of a solid-supported sulfonic acid catalyst is in the one-pot, three-component synthesis of 2H-indazolo[2,1-b]phthalazine-trione derivatives. researchgate.netsoran.edu.iq In this reaction, an aromatic aldehyde, dimedone, and phthalhydrazide (B32825) are condensed in the presence of silica-based sulfonic acid under solvent-free conditions. soran.edu.iqiiste.org The catalyst activates the aldehyde carbonyl group, facilitating a cascade of Knoevenagel condensation and Michael addition reactions to furnish the final heterocyclic product in high yields. soran.edu.iqresearchgate.net The use of a heterogeneous catalyst simplifies the work-up procedure and allows for its recovery and reuse. researchgate.netsoran.edu.iq

Table 2: Synthesis of 2H-indazolo[2,1-b]phthalazine-triones using Silica-Sulfonic Acid Catalyst

Role as Organocatalysts or Ligands in Metal-Catalyzed Processes

The bifunctional nature of this compound allows it to participate in catalysis in two distinct ways: as a metal-free organocatalyst through its acidic site, or as a ligand in transition metal catalysis via its indazole core.

As an organocatalyst , the sulfonic acid group acts as a Brønsted acid to activate substrates, typically by protonating a lone pair on a heteroatom (like oxygen or nitrogen). nih.gov This activation is central to its role in facilitating reactions such as condensations, additions, and cyclizations without the need for a metal center. rsc.org

As a ligand , the indazole ring system, with its two nitrogen atoms, can coordinate to various transition metals, including rhodium, palladium, and gold. nih.govresearchgate.netnih.gov The electronic properties of the indazole ring can be tuned by substituents, which in turn influences the catalytic activity of the metal complex. For instance, indazole-phosphine ligands have been developed for gold-catalyzed cyclization reactions, where the indazole moiety plays a role in the catalytic cycle. nih.gov While the direct use of this compound as a ligand is not extensively documented, the combination of a metal-binding site (the indazole) and a Brønsted acidic site (the sulfonic acid) in one molecule presents opportunities for designing multifunctional catalysts for cascade or synergistic catalytic processes.

Catalyst Design, Recovery, and Reusability Studies

A primary goal in modern catalysis is the development of sustainable systems, where the catalyst can be easily recovered and reused over multiple cycles without a significant loss of activity. researchgate.net For catalysts based on this compound, this is achieved by heterogenization.

Design: The most effective design involves covalently bonding the sulfonic acid-functionalized indazole molecule to an insoluble solid support. researchgate.netsoran.edu.iq As discussed in section 5.1.2, supports like silica or magnetic nanoparticles are ideal. This design transforms the molecule into a solid acid catalyst that is easily handled and separated from the liquid reaction phase. soran.edu.iqrsc.org

Recovery and Reusability: Heterogeneous sulfonic acid catalysts can be recovered by simple physical methods. Catalysts on silica or polymer supports are typically recovered by filtration, while those on magnetic supports are separated using an external magnet. soran.edu.iqrsc.org Numerous studies have demonstrated the excellent reusability of such catalysts. For example, in the synthesis of 2H-indazolo[2,1-b]phthalazine-triones, a silica-based sulfonic acid catalyst was recovered by filtration, washed, dried, and reused for five consecutive runs with only a minimal decrease in product yield, highlighting its high stability and turnover capacity. soran.edu.iq

Table 3: Reusability of a Silica-Based Sulfonic Acid Catalyst

Materials Science and Engineering Applications of 1h Indazole 5 Sulfonic Acid Modified Materials

Incorporation into Polymeric Matrices and Nanomaterials

The incorporation of 1H-indazole-5-sulfonic acid into polymeric matrices and nanomaterials could offer a route to new functional materials. The sulfonic acid group can act as a doping agent or a functional monomer in the synthesis of conductive polymers. For instance, in polyaniline, the sulfonic acid group can protonate the polymer backbone, increasing its conductivity. While direct studies on this compound are limited, research on analogous compounds such as benzene (B151609) sulfonic acid doped polyaniline has shown significant enhancement in electrical conductivity.

Furthermore, the indazole moiety could be exploited for its potential optical properties. Functionalization of nanoparticles, such as silica (B1680970) or silver nanoparticles, with this compound could lead to novel hybrid materials. The sulfonic acid group can facilitate the grafting of the molecule onto the nanoparticle surface, while the indazole ring could impart specific optical or electronic functionalities. Studies on sulfonic acid-functionalized silica-coated magnetic nanoparticles have demonstrated their utility as reusable catalysts, suggesting a potential application for indazole-sulfonic acid-modified nanoparticles in catalysis. rsc.org

Table 1: Potential Effects of Incorporating this compound into Polymeric and Nanomaterials

| Material Type | Potential Role of this compound | Expected Outcome |

| Conductive Polymers | Doping agent | Enhanced electrical conductivity |

| Polymer Composites | Functional filler | Improved thermal stability, modified surface properties |

| Silica Nanoparticles | Surface functionalization agent | Creation of acidic sites for catalysis, altered dispersibility |

| Metal Nanoparticles | Capping and functionalizing agent | Modified plasmonic properties, enhanced stability |

Development of Functionalized Biomaterials

Hydrogels and Scaffolds for Biomedical Applications

Hydrogels and scaffolds are crucial in tissue engineering, providing structural support for cell growth and tissue regeneration. The surface properties of these materials are critical for their performance. The sulfonic acid group of this compound could be used to modify the surface of biomaterials, such as hydrogels, to create a negatively charged environment. This negative charge can mimic the extracellular matrix and influence cell attachment and behavior. While no studies have directly used this compound for this purpose, the principle of using sulfated compounds to functionalize biomaterials is well-established.

Impact on Cellular Adhesion, Proliferation, and Differentiation

The interaction between cells and the surface of a biomaterial is a key determinant of its biocompatibility and therapeutic efficacy. Surface modifications that control cellular functions like adhesion, proliferation, and differentiation are highly sought after. uq.edu.au The sulfonic acid groups, being negatively charged, can interact with cell surface receptors and influence cellular behavior. While direct experimental data for this compound is not available, the broader field of biomaterial surface engineering provides a strong basis for its potential in this area. uq.edu.au

Advanced Materials with Tunable Optical and Electronic Properties (e.g., Chromophores)

Indazole derivatives are known to form the core of some fluorescent molecules. The rigid, aromatic structure of the indazole ring system can serve as a chromophore, a part of a molecule responsible for its color and fluorescence. By chemically modifying the indazole core, it is possible to tune its optical and electronic properties. While research on this compound as a chromophore is not prominent, the synthesis of other indazole-based dyes and fluorescent probes has been reported, highlighting the potential of the indazole scaffold in developing new optical materials.

The sulfonic acid group could further modify the photophysical properties of the indazole chromophore, for instance, by altering its solubility in different solvents or its interaction with the surrounding matrix in a solid-state material.

Sorption and Separation Technologies

Materials with sulfonic acid functional groups are widely used in sorption and separation technologies, particularly as ion-exchange resins. The strong acidic nature of the sulfonic acid group allows for the effective capture of positively charged species, such as heavy metal ions, from aqueous solutions.

Silica and other materials functionalized with sulfonic acid groups have demonstrated high efficiency in removing heavy metals. researchgate.net While specific studies employing this compound for this purpose are not readily found, its chemical structure suggests it could be a viable candidate for the development of new sorbent materials. The indazole group might also contribute to the selectivity of the sorbent for specific metal ions through coordination interactions.

Table 2: Potential Sorption Applications of this compound Modified Materials

| Target Pollutant | Potential Sorbent Material | Sorption Mechanism |

| Heavy Metal Ions (e.g., Pb²⁺, Cd²⁺) | This compound functionalized silica | Ion exchange, surface complexation |

| Organic Cations | This compound modified polymer resin | Ion exchange, hydrophobic interactions |

Future Perspectives and Emerging Research Directions for 1h Indazole 5 Sulfonic Acid

Precision Synthesis and Advanced Derivatization

Modern synthetic chemistry is moving towards more precise and efficient methods for creating complex molecules. For sulfonic acid derivatives of indazole, this involves targeted strategies to introduce the sulfonyl group and further functionalize the molecule. A typical synthesis may involve the direct treatment of the 1H-indazole core with a sulfonating agent like chlorosulfonic acid. smolecule.com The resulting sulfonic acid can then be converted to a more reactive intermediate, such as 1H-indazole-5-sulfonyl chloride, by using reagents like thionyl chloride. smolecule.comsigmaaldrich.com This sulfonyl chloride is a versatile building block for advanced derivatization.

A primary application of this intermediate is the synthesis of a diverse library of sulfonamides. mdpi.comacs.org By reacting 1H-indazole-5-sulfonyl chloride with various primary or secondary amines, chemists can generate a wide array of derivatives with tailored properties. This approach allows for systematic modification of the molecule to explore structure-activity relationships (SAR) and optimize for potency and selectivity against biological targets. nih.gov Advanced methodologies, such as the electrochemical sulfonylation reported for related indazole isomers, represent the cutting edge of these synthetic efforts, offering novel routes to these valuable compounds. chim.it

| Reaction Type | Reagents | Product | Purpose |

| Sulfonation | Chlorosulfonic Acid | 1H-Indazole-5-sulfonic acid | Introduction of the key sulfonic acid group. smolecule.com |

| Chlorination | Thionyl Chloride | 1H-Indazole-5-sulfonyl chloride | Creation of a reactive intermediate for further derivatization. smolecule.com |

| Sulfonamide Formation | Various Amines | 1H-Indazole-5-sulfonamide derivatives | Generation of a diverse library of compounds for biological screening. mdpi.comacs.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The design of novel indazole derivatives is increasingly driven by computational power. biotech-asia.org Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid, in silico evaluation of virtual compounds before committing to laboratory synthesis. youtube.comyoutube.com These technologies are particularly useful for the indazole scaffold, where vast chemical space can be explored computationally.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique in this domain. scielo.br By analyzing a dataset of existing indazole derivatives and their known biological activities, ML algorithms can build predictive models. nih.govyoutube.com These models identify the specific molecular descriptors (e.g., steric and electrostatic properties) that correlate with high potency against a target, such as a protein kinase. nih.gov This allows researchers to design new molecules with an enhanced probability of success. For instance, 3D-QSAR and pharmacophore mapping have been used to guide the design of indazole derivatives as potent inhibitors of targets like Hypoxia-inducible factor (HIF)-1α. nih.gov In silico tools are also employed to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of designed compounds, helping to filter out candidates that are likely to fail later in development. biotech-asia.orgrsc.org

| Computational Method | Application for Indazole Design | Key Outcome |

| Machine Learning QSAR | Correlate structural features of indazoles with biological activity. scielo.brnih.gov | Predictive models that guide the design of more potent compounds. nih.gov |

| Molecular Docking | Simulate the binding of indazole derivatives into the active site of a target protein. biotech-asia.orgnih.gov | Prediction of binding affinity and orientation, aiding in structure-based design. |

| Pharmacophore Mapping | Identify the essential 3D arrangement of features required for biological activity. nih.gov | A structural blueprint for designing novel molecules with desired interactions. |

| In Silico ADMET | Predict the drug-like properties of virtual compounds. biotech-asia.orgrsc.org | Early identification of candidates with favorable pharmacokinetic profiles. |

Novel Therapeutic Targets and Polypharmacology

Research into 1H-indazole derivatives has uncovered a remarkable breadth of biological activity, targeting a wide range of proteins implicated in human disease. mdpi.commdpi.comresearchgate.net The scaffold is a privileged structure for developing inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.gov Targets include well-established kinases like VEGFR, as well as novel targets such as Tpl2 kinase, PI3K/AKT/mTOR, Fibroblast growth factor receptors (FGFRs), and aurora kinases. nih.govbiotech-asia.orgnih.govnih.govnih.gov Beyond cancer, indazoles are being investigated for activity against other enzyme families, including histone deacetylases (HDACs) and lipoxygenase, the latter being important in inflammatory diseases. nih.govnih.gov

| Target Class | Specific Examples | Therapeutic Area |

| Protein Kinases | VEGFR, PI3K, Tpl2, FGFRs, Aurora Kinase, ALK nih.govbiotech-asia.orgnih.govnih.govpnrjournal.com | Oncology nih.gov |

| Other Enzymes | PARP, HDACs, Lipoxygenase nih.govnih.govnih.gov | Oncology, Inflammation nih.govsamipubco.com |

| Membrane Proteins | Membrane Transporters, GPCRs, Ion Channels samipubco.com | Oncology, CNS Disorders samipubco.com |

Sustainable and Green Chemistry Approaches in Synthesis and Application

The pharmaceutical industry is increasingly adopting the principles of green chemistry to reduce its environmental impact. ingentaconnect.com This involves designing chemical processes that are more efficient, use safer solvents, and generate less waste. The synthesis of the 1H-indazole core is an area where these principles are being actively applied.

Researchers have developed novel, eco-friendly methods that move away from traditional, often harsh, synthetic conditions. One innovative approach utilizes lemon peel powder as a natural, biodegradable catalyst for the synthesis of 1H-indazoles from aromatic aldehydes and hydrazine (B178648) hydrate. bibliomed.orgresearchgate.net This reaction is further enhanced by the use of ultrasound irradiation, an alternative energy source that can accelerate reaction times. researchgate.net Another sustainable method employs a simple grinding protocol at room temperature, using ammonium (B1175870) chloride as a mild catalyst and ethanol (B145695) as a greener solvent. samipubco.com These methods offer significant advantages over conventional techniques by being more cost-effective, having shorter reaction times, and following a more environmentally friendly protocol. samipubco.com

Exploration of Unconventional Applications

While the primary focus for indazole derivatives remains in medicinal chemistry, their unique chemical properties are opening doors to unconventional applications. The inherent reactivity of derivatives like 1H-indazole-5-sulfonyl chloride makes them valuable intermediates in fields beyond pharmaceuticals.

Materials Science: The reactive sulfonyl chloride group can be used to incorporate the indazole moiety into larger polymeric structures. smolecule.com This could lead to the development of new materials with tailored electronic, optical, or thermal properties.

Agricultural Chemistry: The biological activity of the indazole scaffold is not limited to human therapeutic targets. There is potential to develop novel agrochemicals, such as pesticides or plant growth regulators, based on this versatile chemical framework. smolecule.comingentaconnect.com

Chemical Probes: Indazole derivatives are being developed as highly specific molecular probes to study biological processes. For example, indazole propionic acid derivatives have been created as activators of AMPK, a key enzyme in cellular metabolism, allowing researchers to investigate its role in various diseases. acs.org Similarly, other derivatives are used as probes for imaging Fibroblast Activation Protein (FAP) in radionuclide therapy. acs.org

These emerging areas highlight the versatility of the 1H-indazole core and suggest a future where its applications extend far beyond the clinic.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1H-indazole-5-sulfonic acid with high purity?